8-Br-pet-cgmp sodium salt
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Overview
Description
8-Br-pet-cgmp sodium salt, also known as Rp-8-Br-PET-cGMPS, is an analogue of the natural signal molecule cyclic GMP . It is a potent, selective competitive inhibitor of cGMP-dependent protein kinases and of the retinal cGMP-gated ion channel . It is not metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases .
Synthesis Analysis
The synthesis of 8-Br-pet-cgmp sodium salt involves the replacement of the hydrogen in position 8 of the nucleobase with bromine. In addition, the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is modified by sulfur .Molecular Structure Analysis
The molecular formula of 8-Br-pet-cgmp sodium salt is C18H14BrN5O6PS.Na . The structure involves a phenyl-substituted 5-membered ring system fused to the purine structure .Chemical Reactions Analysis
8-Br-pet-cgmp sodium salt is a potent, selective competitive inhibitor of cGMP-dependent protein kinases and of the retinal cGMP-gated ion channel . It is resistant to hydrolysis by phosphodiesterases .Physical And Chemical Properties Analysis
8-Br-pet-cgmp sodium salt has a molecular weight of 562.3 . It is a crystalline solid that is soluble in water . It has high lipophilicity and good membrane permeability while still soluble in aqueous solvents .Scientific Research Applications
Inhibition of Protein Kinases
8-Br-pet-cgmp sodium salt: is a potent inhibitor of cGMP-dependent protein kinases (PKG), particularly PKG Iα, Iβ, and type II . These enzymes play a crucial role in various cellular processes, including vasodilation, platelet function, and neuronal signaling. By inhibiting these kinases, researchers can study the pathways regulated by cGMP and understand diseases where cGMP signaling is disrupted.
Retinal Research
This compound is also known to inhibit retinal cGMP-gated ion channels . These channels are essential for the conversion of light into electrical signals in the retina. By using 8-Br-pet-cgmp sodium salt , scientists can explore the mechanisms of vision and develop treatments for retinal diseases.
Pharmacological Tool
As a selective competitive inhibitor of cGMP-dependent protein kinases, 8-Br-pet-cgmp sodium salt serves as a pharmacological tool to dissect the role of these kinases in various cellular responses . This can aid in the development of new therapeutic agents targeting PKG-related pathways.
Metabolic Stability and Membrane Permeability
This compound exhibits high metabolic stability towards cyclic nucleotide-responsive phosphodiesterases and good membrane permeability while still being soluble in aqueous solvents . This property is particularly useful in pharmacokinetic studies.
Study of Phosphodiesterase Type V Inhibition
8-Br-pet-cgmp sodium salt: is a reasonable inhibitor of phosphodiesterase type V, which is involved in the breakdown of cGMP . This application is significant in the context of erectile dysfunction, where PDE5 inhibitors are used as treatments.
Future Directions
The selective modulation of either rod or cone photoreceptor activity can be achieved by the combined treatment with the weak rod-selective CNG-channel inhibitor (Rp-8-Br-PET-cGMPS) and the cone-selective CNG-channel activator . This strategy may allow for improvements in visual performance in certain light environments .
properties
IUPAC Name |
3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTFYLRNLQRROD-XNIJJKJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN5O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Br-pet-cgmp sodium salt |
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